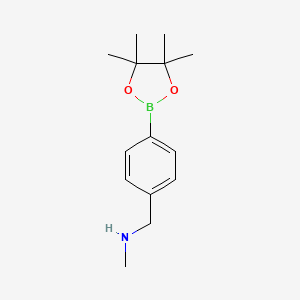

N-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

Descripción

N-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (CAS: 1029439-56-2) is a boronic ester derivative characterized by a methylamine group attached to a para-substituted phenyl ring bearing a pinacol boronate group. It is primarily utilized in organic synthesis, particularly in the preparation of conjugated polymers, sensors, and pharmaceuticals .

Propiedades

IUPAC Name |

N-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-8-6-11(7-9-12)10-16-5/h6-9,16H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKCFPAMQIAINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Synthetic Strategies

The synthesis predominantly employs borylation reactions of aromatic precursors followed by amine methylation . The key steps involve:

- Boronate ester formation at the para-position of phenyl rings.

- Amine functionalization via methylation or reductive amination.

- Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the boronate group to aromatic systems.

Preparation of the Boronate Intermediate

a. Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives

The boronate ester, a crucial intermediate, is typically synthesized via borylation of aryl halides :

Research findings indicate that the use of Pd-catalyzed borylation provides high yields (~85-95%) and regioselectivity for para-substituted phenyl boronates.

Functionalization of the Amine Group

The methylation of the amino group is achieved through methylation reactions or reductive amination :

Note: The methylation step is critical for achieving the N-methyl substitution on the amine, which influences biological activity and chemical stability.

One-Pot or Sequential Synthesis Approaches

Recent advances favor one-pot protocols that combine boronation and amine methylation to streamline synthesis:

- Procedure:

- Borylation of the aromatic halide precursor.

- Direct addition of methylating agents to the reaction mixture.

- Purification of the final compound.

This approach reduces purification steps and improves overall yield, as demonstrated in patent WO2018115362A1, which describes a one-pot synthesis for boron-containing aromatic amines.

Representative Data Table of Preparation Methods

Research Findings and Optimization

- Catalyst selection : Pd(dppf)Cl2 or Pd(PPh3)4 are most effective.

- Solvent choice : Dioxane, DMF, or DMSO facilitate high yields.

- Reaction temperature : Typically between 80–120°C for borylation.

- Purification : Silica gel chromatography or GPC to isolate pure intermediates and final products.

Recent patents and literature emphasize the importance of reaction condition optimization to maximize yield and purity, especially when scaling for industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced to form amine derivatives.

Substitution: The boron moiety allows for various substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in cross-coupling reactions.

Major Products

The major products formed from these reactions include boronic acids, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis:

- N-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is extensively used as a building block in organic synthesis. It plays a crucial role in cross-coupling reactions such as Suzuki-Miyaura coupling, where it facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids .

2. Medicinal Chemistry:

- In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its boron-containing structure is particularly useful in developing boron-based drugs that target specific biological pathways. Research indicates that it can serve as a probe in biological assays to study interactions at the molecular level .

3. Materials Science:

- The compound is also utilized in the production of advanced materials. Its ability to form stable complexes makes it suitable for creating polymers and electronic components that require specific properties such as conductivity or mechanical strength .

Case Studies

Mecanismo De Acción

The mechanism of action of N-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine involves its ability to participate in various chemical reactions due to the presence of the boron moiety. This allows it to form stable complexes with other molecules, facilitating its use in cross-coupling reactions and other synthetic processes. The molecular targets and pathways involved depend on the specific application, such as binding to biological targets in medicinal chemistry .

Comparación Con Compuestos Similares

Table 1. Comparative Analysis of Boronate Derivatives

Research Findings and Industrial Relevance

- Sensors : The parent compound’s pyrene-appended derivative (V1 in ) demonstrates quantum capacitance-based lactate detection, leveraging boronate-diol interactions.

- Pharmaceuticals : Fluorinated variants are intermediates in kinase inhibitors, where fluorine enhances metabolic stability .

- Materials Science : Heterocyclic derivatives (e.g., pyrazole and pyridine analogues) are pivotal in synthesizing thermally activated delayed fluorescence (TADF) emitters for OLEDs .

Actividad Biológica

N-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article explores its biological activity based on current research findings, including case studies and relevant data.

- Molecular Formula : C12H22BNO2

- CAS Number : 454482-11-2

- Molecular Weight : 222.13 g/mol

- Structure : The compound features a dioxaborolane moiety which is significant for its biological interactions.

The biological activity of N-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is primarily attributed to its ability to act as a boron-based inhibitor. Boron compounds have been studied for their role in modulating enzyme activity and targeting specific biological pathways.

Inhibition Studies

Recent studies have shown that related boron-containing compounds can inhibit various enzymes involved in cancer progression:

- DNA-PKcs Inhibition : A related compound demonstrated significant inhibition of DNA-PKcs kinase activity, which is crucial for DNA repair mechanisms in cancer cells. This suggests that N-Methyl derivatives may also possess similar inhibitory properties .

- SARS-CoV-2 Mpro Inhibition : Virtual screening of boron-based compounds indicated potential inhibitory activity against the main protease (Mpro) of SARS-CoV-2, highlighting the versatility of these compounds in targeting viral proteins .

Case Study 1: Anticancer Activity

In a study focused on the synthesis and evaluation of boron-based benzo[c][1,2,5]oxadiazoles as anticancer agents, derivatives including those with the dioxaborolane structure exhibited promising cytotoxicity against various cancer cell lines. The mechanism was linked to the disruption of cellular signaling pathways essential for tumor growth and survival .

Case Study 2: Enzyme Interaction

A comparative analysis involving several boronic acid derivatives revealed that compounds similar to N-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine showed enhanced binding affinity to target enzymes when evaluated through molecular docking studies. These findings suggest a strong potential for this compound in therapeutic applications targeting specific enzymatic pathways .

Data Table: Biological Activity Overview

Q & A

Basic: What are the key synthetic strategies for preparing N-Methyl-1-(4-boronated phenyl)methanamine derivatives?

Methodological Answer:

The synthesis typically involves introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group to the aromatic ring. A common approach is meta-selective C–H borylation using iridium catalysts with anionic ligands (e.g., bipyridine derivatives) to achieve regioselectivity . For example:

- Start with benzylamine-derived precursors.

- Protect the amine group (e.g., acetylation) to prevent unwanted side reactions.

- Perform catalytic borylation under inert conditions (argon/nitrogen) with pinacolborane (HBpin) .

- Deprotect the amine to yield the final compound.

Key Validation: Confirm regioselectivity via 13C NMR (e.g., 126 MHz in CDCl3 for boronate signals at ~84-85 ppm) .

Basic: What characterization techniques are critical for verifying structural integrity and purity?

Methodological Answer:

- 1H/13C NMR Spectroscopy : Identify boronic ester protons (e.g., 1.09–1.11 ppm for pinacol methyl groups) and aromatic protons (7.0–7.5 ppm for phenyl groups) .

- Elemental Analysis : Verify molecular formula (e.g., C15H24BNO2 for the free base).

- HPLC-MS : Assess purity (≥98%) and detect impurities (e.g., unreacted precursors or oxidation byproducts) .

- FT-IR : Confirm B–O stretching vibrations (~1,350 cm⁻¹) and amine N–H stretches (~3,300 cm⁻¹) .

Advanced: How can researchers optimize low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Selection : Use Pd(PPh3)4 or Pd(dppf)Cl2 for aryl-aryl couplings. For alkyl couplings, employ Ni(COD)2 with bulky phosphine ligands .

- Solvent Optimization : Use THF or dioxane with aqueous Na2CO3 to stabilize the boronate intermediate .

- Temperature Control : Perform reactions at 80–100°C for aryl halides; lower temperatures (40–60°C) for sensitive substrates.

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate coupled products .

Data Contradiction Note : Some studies report competing protodeboronation; mitigate this by adding catalytic Cu(I) salts .

Advanced: How to address regioselectivity challenges in functionalizing the phenyl ring?

Methodological Answer:

- Directed C–H Borylation : Use directing groups (e.g., acetamide) to achieve meta-selectivity. For example:

- Computational Modeling : Use DFT calculations to predict electronic effects on regioselectivity .

Validation : Compare experimental 1H NMR shifts with predicted spectra from computational models .

Advanced: What strategies improve the stability of the boronic ester group during storage and reactions?

Methodological Answer:

- Storage : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. For hydrochloride salts (e.g., related compounds in ), room temperature is acceptable if desiccated.

- Reaction Conditions : Avoid protic solvents (e.g., water, alcohols) unless necessary. Use anhydrous THF or DCM for sensitive reactions.

- Stabilizers : Add 1–5 mol% of 2,6-lutidine to neutralize trace acids that promote decomposition .

Advanced: How can this compound be adapted for use in electrochemical sensors (e.g., lactate detection)?

Methodological Answer:

- Functionalization : Attach fluorophores (e.g., pyrene) via reductive amination. Example:

- Electrode Immobilization : Use π-π stacking (pyrene-graphene interactions) to anchor the compound on graphene foam electrodes .

- Validation : Measure quantum capacitance changes via cyclic voltammetry upon lactate binding .

Basic: What are common byproducts in the synthesis, and how are they identified?

Methodological Answer:

- Byproducts : Protodeboronated derivatives, oxidized boronic acids, or dimerized species.

- Detection :

- LC-MS : Identify masses corresponding to [M+H]+ ions of byproducts.

- TLC Monitoring : Use iodine staining to track boronate decomposition (Rf shifts).

- Mitigation : Optimize reaction time and avoid excess oxidizing agents .

Advanced: How to resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?

Methodological Answer:

- Systematic Screening : Test multiple catalysts (Pd, Ni, Cu), ligands (PPh3, PCy3), and bases (K2CO3, CsF) .

- Kinetic Studies : Use in situ NMR or IR to monitor reaction progress and identify rate-limiting steps .

- Comparative Analysis : Replicate literature protocols with controlled variables (e.g., solvent purity, catalyst batch) .

Table 1: Key Spectral Data for Structural Confirmation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.